(1-Ethoxy-1,1-difluoro-3-methylbutan-2-yl)(methyl)amine hydrochloride
Description
The compound "(1-Ethoxy-1,1-difluoro-3-methylbutan-2-yl)(methyl)amine hydrochloride" is a tertiary amine hydrochloride salt characterized by a branched aliphatic chain containing ethoxy, difluoro, and methyl substituents. Most available information derives from structurally analogous molecules in patents and chemical databases, as discussed below.
Properties
IUPAC Name |
1-ethoxy-1,1-difluoro-N,3-dimethylbutan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17F2NO.ClH/c1-5-12-8(9,10)7(11-4)6(2)3;/h6-7,11H,5H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZWCPRIQZUHTFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(C(C)C)NC)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Physicochemical Properties
Key structural features of the compound include:
- Ethoxy group : Enhances lipophilicity compared to methoxy analogs.
- Methylamine hydrochloride : Improves solubility in polar solvents compared to free-base amines.
Table 1: Comparison of Substituent Effects in Related Amine Hydrochlorides
*Estimated using fragment-based methods. †Predicted values based on analogs.
Functional Group Analogues
- Ethoxy vs. Methoxy : Ethoxy groups generally increase metabolic stability compared to methoxy groups due to reduced oxidative susceptibility . For example, ethametsulfuron methyl ester (ethoxy-triazine) shows longer soil persistence than metsulfuron methyl ester (methoxy-triazine) .
- Fluorine Positioning : 1,1-Difluoro groups in aliphatic chains (as in the target compound) may reduce rotational freedom compared to aromatic difluoro substituents (e.g., EP 4374877 A2 derivatives) .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing (1-Ethoxy-1,1-difluoro-3-methylbutan-2-yl)(methyl)amine hydrochloride to ensure high purity and yield?
- Methodological Answer : A multi-step synthesis is typically employed. First, the difluoro-ethoxy backbone is constructed via nucleophilic substitution using 1,1-difluoro-3-methylbutan-2-ol and ethyl bromide under basic conditions. Reductive amination with methylamine and a reducing agent (e.g., sodium cyanoborohydride) introduces the methylamine group. The hydrochloride salt is formed by treating the free base with HCl in anhydrous ether. Purification via recrystallization (using ethanol/water mixtures) ensures high purity. Intermediate characterization by and NMR confirms structural integrity at each step .
Q. Which spectroscopic techniques are most effective for confirming the molecular structure of this compound?
- Methodological Answer :
- and NMR : Assigns proton environments (e.g., ethoxy CH, methylamine CH) and carbon backbone.
- NMR : Detects the two equivalent fluorine atoms on the difluoro group (δ ≈ -120 to -140 ppm).
- FTIR : Identifies amine N-H stretches (~3300 cm) and C-F stretches (1000-1300 cm).
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H] for CHClFNO).
- Elemental Analysis : Validates C, H, N, and Cl content .
Q. What are the key physicochemical properties (e.g., solubility, logP) critical for formulating this compound in biological assays?
- Methodological Answer :
- Solubility : Determined via shake-flask method in PBS (pH 7.4) and DMSO. Ethoxy and fluorine groups enhance lipophilicity, requiring co-solvents (e.g., 10% DMSO) for aqueous assays.
- logP : Measured using reverse-phase HPLC (C18 column) with a calibration curve of standard compounds. Expected logP ≈ 1.5–2.0 due to fluorination.
- pKa : Estimated via potentiometric titration (amine group pKa ≈ 8.5–9.5) .
Advanced Research Questions
Q. How can X-ray crystallography resolve the crystal structure of this hydrochloride salt, and what challenges arise due to fluorine substitution?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL) is ideal. Fluorine’s high electron density can cause absorption errors; monochromatic radiation (e.g., Mo-Kα) and absorption corrections (SADABS) mitigate this. Challenges include disorder in the ethoxy group and twinning due to fluorine’s steric effects. Hydrogen bonding between the amine HCl and ethoxy oxygen is critical for lattice stabilization .
Q. What methodologies assess the compound’s anti-inflammatory potential, and how can data contradictions between in vitro and in vivo models be reconciled?
- Methodological Answer :
- In Vitro : COX-2 inhibition assays (ELISA) and NF-κB luciferase reporter assays in macrophages. IC values are compared to ibuprofen.
- In Vivo : Carrageenan-induced paw edema in rodents (dose: 10–50 mg/kg, oral). Contradictions (e.g., high in vitro potency but low in vivo efficacy) may stem from pharmacokinetic issues (e.g., poor bioavailability). Solutions include prodrug strategies or nanoparticle encapsulation. Metabolite profiling (LC-MS/MS) identifies active derivatives .
Q. How do ethoxy and difluoro groups influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing fluorine atoms activate the adjacent carbon for S2 reactions (e.g., with thiols or amines), while the ethoxy group stabilizes transition states via inductive effects. Reaction progress is monitored by NMR (fluorine signal shifts) and LC-MS. Kinetic studies (variable-temperature NMR) quantify activation parameters. Competing elimination pathways (E2) are minimized using polar aprotic solvents (e.g., DMF) .
Q. What computational approaches predict interactions between this compound and biological targets like cyclooxygenase (COX) enzymes?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Models binding to COX-2’s active site. Fluorine’s electronegativity enhances hydrogen bonding with Arg120.
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO) to predict reactivity. Ethoxy group’s electron-donating effect lowers LUMO energy, favoring nucleophilic attack.
- Molecular Dynamics (GROMACS) : Simulates binding stability over 100 ns. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
